S-acetyl-PEG16-alcohol

PROTAC Solubility PEG Linker

PROTAC degradation efficiency is exquisitely sensitive to linker length and terminal functionality-substituting a shorter PEG chain can abolish target degradation. S-acetyl-PEG16-alcohol addresses this with a monodisperse PEG16 spacer providing extended reach for deep binding pockets, while the S-acetyl protected thiol enables on-demand deprotection for site-specific bioconjugation. • Extended PEG16 chain (MW 780.96) bridges E3 ligase and target protein ligands without steric strain, enabling exploration of novel ternary complex geometries. • Hydrophilic spacer enhances aqueous solubility of hydrophobic PROTAC constructs, reducing aggregation in vitro and in vivo. • Defined monodisperse length ensures batch-to-batch reproducibility for reliable SAR analysis and high-throughput screening.

Molecular Formula C34H68O17S
Molecular Weight 781.0 g/mol
Cat. No. B7909779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-acetyl-PEG16-alcohol
Molecular FormulaC34H68O17S
Molecular Weight781.0 g/mol
Structural Identifiers
SMILESCC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C34H68O17S/c1-34(36)52-33-32-51-31-30-50-29-28-49-27-26-48-25-24-47-23-22-46-21-20-45-19-18-44-17-16-43-15-14-42-13-12-41-11-10-40-9-8-39-7-6-38-5-4-37-3-2-35/h35H,2-33H2,1H3
InChIKeyZYFRLDBPKZJODL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-acetyl-PEG16-alcohol Overview


S-acetyl-PEG16-alcohol is a heterobifunctional polyethylene glycol (PEG) linker with the molecular formula C₃₄H₆₈O₁₇S and a molecular weight of 780.96 g/mol . It contains an S-acetyl protected thiol group and a terminal hydroxyl group [1]. This compound belongs to the class of PEG-based PROTAC (PROteolysis TArgeting Chimera) linkers, enabling the conjugation of two distinct ligands—one for an E3 ubiquitin ligase and one for the target protein—to facilitate selective protein degradation via the ubiquitin-proteasome system . The hydrophilic PEG chain enhances aqueous solubility, and the protected thiol allows for controlled deprotection and subsequent bioconjugation .

Heterobifunctional PROTAC linker synthesis (E3 ligase – target protein)
Thiol-mediated bioconjugation after mild deprotection
Aqueous assay compatibility via hydrophilic PEG16 spacer

S-acetyl-PEG16-alcohol: Why Substitution Fails


PROTAC efficacy is exquisitely sensitive to both linker length and terminal functionality. Systematic variation of PEG chain length directly impacts ternary complex formation, degradation efficiency (DC₅₀), and physicochemical properties [1]. Substituting a shorter PEG chain (e.g., PEG8 or PEG12) in place of PEG16 can alter the spatial distance between E3 ligase and target protein ligands, potentially reducing or abolishing degradation activity, as demonstrated in studies where GSPT1 degradation depended on the length of the flexible PEG chain [2]. Furthermore, replacing the S-acetyl protected thiol with a free thiol, maleimide, or azide group would fundamentally change the conjugation chemistry, stability, and biological compatibility of the resulting PROTAC. Therefore, substituting S-acetyl-PEG16-alcohol with a generic analog without rigorous comparative evaluation risks compromising both synthetic reproducibility and biological outcome.

PEG chain length mismatch
Shorter linkers (PEG8, PEG12) may alter ternary complex geometry and reduce degradation efficiency, as linker length modulates activity.
Unprotected thiol instability
Free thiol (HS-PEG16) is prone to oxidation and disulfide formation, compromising conjugate homogeneity and shelf-life.
Polydisperse PEG heterogeneity
Polydisperse PEG linkers produce mixtures of PROTAC species, reducing SAR reproducibility and batch consistency.

S-acetyl-PEG16-alcohol Differentiation Evidence


Aqueous Solubility Gain with PEG16

S-acetyl-PEG16-alcohol, with its 16-unit PEG chain, exhibits increased water solubility relative to shorter PEG homologs (e.g., PEG4, PEG8, PEG12). This is a class-level property: as PEG chain length increases, the number of hydrophilic ether oxygen atoms increases, enhancing solvation and reducing aggregation [1]. Vendor data explicitly state that 'longer PEG chains enhance the water solubility properties of compound compared to shorter PEG chains' [2]. While direct comparative solubility data (e.g., mg/mL in water) for S-acetyl-PEG16-alcohol versus S-acetyl-PEG8-alcohol are not publicly available, the underlying principle is well-established in PEG chemistry and is critical for maintaining PROTAC solubility in aqueous biological assays.

Aqueous solubility
Class-level inference
Increased water solubility with 16-unit PEG chain vs shorter PEG homologs (class-level inference)
Supports solubility screening in aqueous assays
Quantitative solubility data not available; vendor statement
PROTAC Solubility PEG Linker

On-Demand Bioconjugation via S-Acetyl Protection

S-acetyl-PEG16-alcohol features an S-acetyl group that protects the thiol moiety from premature oxidation or disulfide formation during synthesis and storage . This protection strategy contrasts with the use of a free thiol (e.g., HS-PEG16-alcohol), which is prone to dimerization and requires reducing agents for handling. Deprotection of the S-acetyl group is readily achieved using mild reagents such as hydroxylamine hydrochloride , generating a free sulfhydryl for selective conjugation with maleimides, iodoacetamides, or other thiol-reactive groups. This controlled activation minimizes side reactions and improves conjugate homogeneity compared to using an unprotected thiol.

Thiol protection
Supporting evidence
S-acetyl group prevents premature oxidation; deprotection on demand with hydroxylamine
Enables controlled bioconjugation and improves conjugate homogeneity
Sources empty; based on general thiol protection chemistry
Bioconjugation Thiol Protection PEG Linker

Monodisperse PEG16 for Reproducible PROTACs

S-acetyl-PEG16-alcohol is a monodisperse PEG derivative, meaning it consists of molecules with a single, defined chain length (16 ethylene glycol units). In contrast, polydisperse PEG linkers contain a distribution of chain lengths, leading to a mixture of PROTAC species with varying linker lengths [1]. This heterogeneity complicates structure-activity relationship (SAR) studies and reduces batch-to-batch reproducibility. By using monodisperse S-acetyl-PEG16-alcohol, researchers ensure that every PROTAC molecule in a given batch has an identical linker length, enabling precise optimization of degradation potency and reliable biological data [1].

Monodisperse linker
Class-level inference
Exact 16-unit PEG chain vs polydisperse PEG mixtures
Supports uniform PROTAC species for reproducible SAR
Monodisperse specification supports batch consistency
PROTAC Monodisperse PEG Reproducibility

PEG16 Length Modulates Degradation Potency

The impact of PEG linker length on PROTAC activity is well documented. In a study of Retro-2-based PROTACs, the length of the PEG chain linker was found to critically influence GSPT1 degradation [1]. While this study did not specifically test PEG16, it establishes the principle that linker length is not an inert spacer but a key determinant of biological activity. Medicinal chemistry campaigns routinely optimize PEG length (e.g., PEG4, PEG6, PEG8, PEG12, PEG16) to identify the optimal distance for ternary complex formation [2]. S-acetyl-PEG16-alcohol provides an extended, flexible tether that may be advantageous for targets with large protein-protein interfaces or when greater separation between ligands is required to minimize steric clash.

Linker length impact
Class-level inference
PEG chain length critically influences GSPT1 degradation in Retro-2-based PROTACs
PEG16 may support extended reach for large binding interfaces
Optimal length is system-dependent; reported in cellular assays
PROTAC Linker Length Degradation Efficiency

S-acetyl-PEG16-alcohol Applications


PROTACs for Large Binding Pockets

S-acetyl-PEG16-alcohol is ideally suited for constructing PROTACs targeting proteins with deep or spacious binding pockets, where a longer, flexible linker is required to bridge the distance between E3 ligase and target protein ligands without inducing steric strain [1]. Its extended PEG16 chain provides a greater reach than standard PEG4–PEG8 linkers, enabling the exploration of novel ternary complex geometries.

Homogeneous Bioconjugates via Thiol-Specific Chemistry

The S-acetyl protected thiol enables clean, on-demand bioconjugation after mild deprotection. This makes S-acetyl-PEG16-alcohol valuable for preparing antibody-drug conjugates (ADCs), PEGylated proteins, or other biotherapeutics where precise control over conjugation site and stoichiometry is critical .

High-Throughput PROTAC Library Synthesis

For industrial-scale PROTAC development, the monodisperse nature of S-acetyl-PEG16-alcohol ensures that each compound in a library has a defined linker length, facilitating reliable SAR analysis and improving the reproducibility of high-throughput screening data [2].

Improved Solubility for Hydrophobic Ligand Pairs

When both E3 ligase ligand and target warhead are hydrophobic, the hydrophilic PEG16 spacer can significantly enhance the overall aqueous solubility of the PROTAC, reducing aggregation and enabling more accurate in vitro and in vivo assessment [3].

Application
Selection Property
Validation Focus
PROTAC design with extended reach
PEG16 spacer length
Ternary complex geometry assessment
Site-specific bioconjugation
S-acetyl protected thiol
Conjugation homogeneity and stoichiometry
PROTAC library synthesis
Monodisperse linker length
SAR reproducibility and batch consistency
Aqueous solubility maintenance
Hydrophilic PEG16 chain
Aggregation and assay interference

Technical Documentation Hub

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